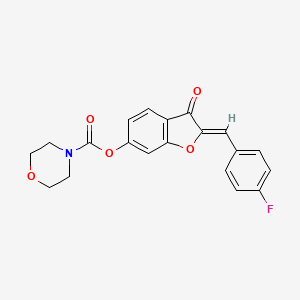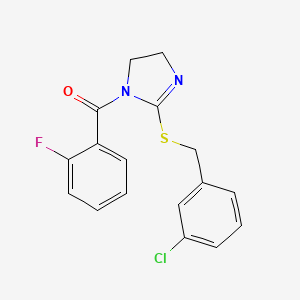
(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone, also known as CFI-400945, is a small molecule inhibitor of checkpoint kinase 1 (CHK1). It has been extensively studied for its potential use in cancer treatment, specifically in combination with chemotherapy and radiation therapy.
Mecanismo De Acción
CHK1 is a serine/threonine kinase that plays a critical role in the DNA damage response pathway. It is activated in response to DNA damage and phosphorylates downstream targets, such as CDC25A and CDC25C, which are involved in cell cycle regulation. Inhibition of CHK1 leads to the accumulation of DNA damage and subsequent cell death. (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone binds to the ATP-binding site of CHK1 and inhibits its activity.
Biochemical and Physiological Effects:
This compound has been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy, by inhibiting CHK1. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In addition, this compound has been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone is its specificity for CHK1, which reduces the risk of off-target effects. However, one limitation is its relatively low potency, which may require high concentrations to achieve therapeutic effects. In addition, this compound has poor solubility, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the development of (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone. One direction is the optimization of its potency and solubility, which may improve its efficacy and reduce the required concentration for therapeutic effects. Another direction is the development of combination therapies that target multiple pathways involved in the DNA damage response pathway, which may enhance the anti-tumor activity of this compound. Finally, the identification of biomarkers that predict response to this compound may improve patient selection and treatment outcomes.
Métodos De Síntesis
(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone was first synthesized and reported by Pfizer in 2010. The synthesis involves several steps, including the reaction of 2-fluoro-4-nitrobenzaldehyde with 3-chlorobenzyl mercaptan, followed by cyclization with 1,2-diaminocyclohexane and subsequent reduction with sodium borohydride. The final product is obtained through acylation with 2-fluorobenzoyl chloride. The overall yield of the synthesis is approximately 8%.
Aplicaciones Científicas De Investigación
(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone has been extensively studied for its potential use in cancer treatment. It has been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy, by inhibiting CHK1, which is a key regulator of the DNA damage response pathway. Inhibition of CHK1 leads to the accumulation of DNA damage and subsequent cell death. This compound has been tested in preclinical models of various types of cancer, including breast, lung, and ovarian cancer, and has shown promising results.
Propiedades
IUPAC Name |
[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2OS/c18-13-5-3-4-12(10-13)11-23-17-20-8-9-21(17)16(22)14-6-1-2-7-15(14)19/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVLENUIOKMKOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2-fluorophenyl)methanone](/img/structure/B2792040.png)
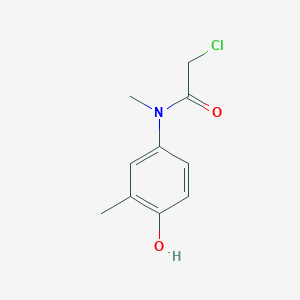
![9-(4-bromophenyl)-3-isobutyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2792043.png)
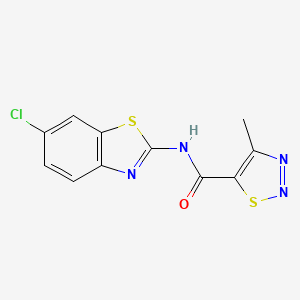
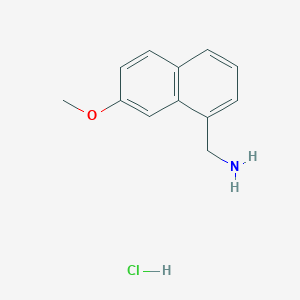
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2792048.png)
![1-(2-fluorophenyl)-N-(2-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2792049.png)
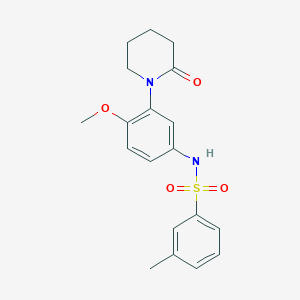
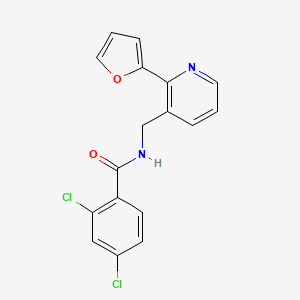
![2-(4-Fluorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2792052.png)

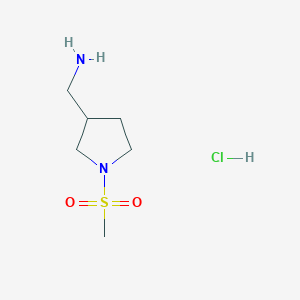
![N-[3-cyano-4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2792059.png)
